molecular formula C28H30N2O7 B11638302 Propan-2-yl 7-(3,4-dimethoxyphenyl)-2-methyl-4-(3-nitrophenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate

Propan-2-yl 7-(3,4-dimethoxyphenyl)-2-methyl-4-(3-nitrophenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate

Cat. No.: B11638302
M. Wt: 506.5 g/mol
InChI Key: SUZOOUBBFYUSMJ-UHFFFAOYSA-N
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Description

This compound belongs to the hexahydroquinoline carboxylate family, characterized by a bicyclic core with a ketone group at position 5 and a propan-2-yl ester at position 3. Key structural features include:

  • 4-(3-nitrophenyl): A meta-substituted nitro group, introducing strong electron-withdrawing effects and steric bulk, which may influence reactivity and binding interactions.

Structural determination of such compounds often relies on X-ray crystallography using programs like SHELX and OLEX2 . The nitro and methoxy groups likely influence crystal packing via hydrogen bonding and π-π interactions .

Properties

Molecular Formula

C28H30N2O7

Molecular Weight

506.5 g/mol

IUPAC Name

propan-2-yl 7-(3,4-dimethoxyphenyl)-2-methyl-4-(3-nitrophenyl)-5-oxo-4,6,7,8-tetrahydro-1H-quinoline-3-carboxylate

InChI

InChI=1S/C28H30N2O7/c1-15(2)37-28(32)25-16(3)29-21-12-19(17-9-10-23(35-4)24(14-17)36-5)13-22(31)27(21)26(25)18-7-6-8-20(11-18)30(33)34/h6-11,14-15,19,26,29H,12-13H2,1-5H3

InChI Key

SUZOOUBBFYUSMJ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(C2=C(N1)CC(CC2=O)C3=CC(=C(C=C3)OC)OC)C4=CC(=CC=C4)[N+](=O)[O-])C(=O)OC(C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Propan-2-yl 7-(3,4-dimethoxyphenyl)-2-methyl-4-(3-nitrophenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate typically involves multi-step organic reactions. One common method is the Hantzsch reaction, which involves the condensation of an aldehyde, a β-ketoester, and an ammonium acetate in the presence of a suitable catalyst. The reaction conditions often include refluxing in ethanol or another suitable solvent.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

Propan-2-yl 7-(3,4-dimethoxyphenyl)-2-methyl-4-(3-nitrophenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline derivatives.

    Reduction: Reduction reactions can convert the nitro group to an amino group.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C) or sodium borohydride (NaBH₄) are used.

    Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are commonly employed.

Major Products Formed

    Oxidation: Quinoline derivatives.

    Reduction: Amino-substituted hexahydroquinoline derivatives.

    Substitution: Various substituted hexahydroquinoline derivatives depending on the reagents used.

Scientific Research Applications

Propan-2-yl 7-(3,4-dimethoxyphenyl)-2-methyl-4-(3-nitrophenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent in various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Propan-2-yl 7-(3,4-dimethoxyphenyl)-2-methyl-4-(3-nitrophenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit the activity of enzymes involved in cell proliferation, leading to its potential anticancer properties.

Comparison with Similar Compounds

Structural and Functional Group Differences

The following table highlights key differences between the target compound and two analogues ( and ):

Property Target Compound Compound Compound
Substituents 7-(3,4-dimethoxyphenyl), 4-(3-nitrophenyl), 2-methyl 4-(4-methoxycarbonylphenyl), 2,7,7-trimethyl 4-(3-hydroxyphenyl), 7-phenyl, 2-methyl
Molecular Formula C₃₀H₃₁N₂O₈ (estimated) C₂₅H₂₉NO₅ C₂₅H₂₅NO₄
Key Functional Groups Nitro (-NO₂), methoxy (-OCH₃), ester (-COO-) Methoxycarbonyl (-COOCH₃), ester (-COO-) Hydroxyl (-OH), ester (-COO-)
Electronic Effects Electron-withdrawing (nitro) + electron-donating (methoxy) Electron-withdrawing (methoxycarbonyl) + steric effects (trimethyl) Electron-donating (hydroxyl) + π-π interactions (phenyl)
Hydrogen Bonding Methoxy groups act as weak H-bond acceptors; nitro group as a poor H-bond acceptor Methoxycarbonyl may participate in H-bonding via carbonyl oxygen Hydroxyl group acts as a strong H-bond donor/acceptor

Physicochemical Properties

  • Solubility : The target compound’s nitro group reduces polarity compared to the hydroxyl-containing analogue in , which is more soluble in polar solvents . Methoxy groups in the target compound enhance solubility relative to the trimethyl-substituted compound .
  • Conformational Flexibility: The 2-methyl and 3-nitrophenyl groups in the target compound may restrict puckering of the hexahydroquinoline core compared to the compound, which has a less bulky 4-methoxycarbonylphenyl group .
  • Crystal Packing : Nitro and methoxy groups in the target compound likely promote π-stacking and weak H-bonding, whereas the hydroxyl group in facilitates stronger H-bonded networks .

Biological Activity

Propan-2-yl 7-(3,4-dimethoxyphenyl)-2-methyl-4-(3-nitrophenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate is a complex organic compound with potential therapeutic applications. This article provides a detailed overview of its biological activity, including mechanisms of action, effects on various biological systems, and relevant case studies.

  • Molecular Formula: C29H33N O5
  • Molecular Weight: 475.6 g/mol
  • IUPAC Name: this compound

Research indicates that this compound may exhibit various biological activities primarily through the following mechanisms:

  • Anticancer Activity:
    • Induces apoptosis in cancer cells by promoting phosphatidylserine flipping and cytochrome c release from mitochondria. This suggests activation of the intrinsic apoptotic pathway .
    • Inhibits tumor cell invasion by disrupting the FAK/Paxillin signaling pathway .
  • Anti-inflammatory Effects:
    • Potentially inhibits cyclooxygenase (COX) enzymes, leading to reduced production of pro-inflammatory mediators such as prostaglandins .
  • DNA Intercalation:
    • Exhibits the ability to intercalate within DNA structures, which could contribute to its anticancer properties through adduct formation .

Biological Activity Data

The following table summarizes key biological activities and their respective IC50 values for this compound:

Activity IC50 Value (μM) Reference
Anticancer (A549 cells)0.20 - 2.58
COX Enzyme InhibitionNot specified
Tumor Cell Invasion InhibitionNot specified

Case Studies and Research Findings

  • Anticancer Studies:
    A study focusing on the compound's effects on A549 lung cancer cells found significant growth inhibition with IC50 values ranging from 0.20 to 2.58 μM. This study highlighted the compound's potential as a therapeutic agent against highly metastatic tumors through the activation of apoptosis and inhibition of invasion pathways .
  • Inflammation Studies:
    Another investigation assessed the anti-inflammatory properties of related compounds in the same chemical class. The results indicated that several derivatives exhibited significant inhibition of COX enzymes, suggesting a potential for reducing inflammation and associated pain .
  • DNA Interaction Studies:
    Research demonstrated that the compound could form adducts with DNA components, indicating its potential mutagenic effects and cytotoxicity towards cancer cells. This interaction is hypothesized to be a contributing factor to its anticancer efficacy .

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